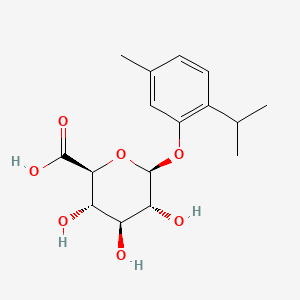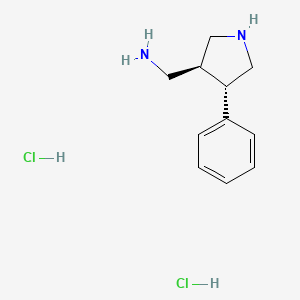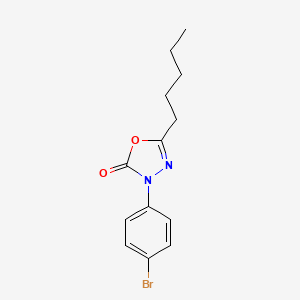
ThymolO-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ThymolO-beta-D-Glucuronide is a derivative of thymol, a naturally occurring monoterpenoid phenol found in thyme oil This compound is formed by the conjugation of thymol with glucuronic acid, resulting in a more hydrophilic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ThymolO-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of thymol with glucuronic acid. One common method is the use of β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to thymol under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.0 to 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of β-glucuronidase. These microorganisms are cultured in bioreactors, where thymol and glucuronic acid are added to the medium. The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: ThymolO-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety from thymol.
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Major Products: The major products formed from these reactions include thymol, oxidized thymol derivatives, and various substituted thymol compounds.
Wissenschaftliche Forschungsanwendungen
ThymolO-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thymol and its metabolites.
Biology: this compound is studied for its role in the metabolism of thymol in various organisms. It is also used in studies involving β-glucuronidase activity.
Medicine: This compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of ThymolO-beta-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing thymol and glucuronic acid. Thymol exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The glucuronic acid moiety enhances the solubility and bioavailability of thymol, allowing for more efficient delivery to target sites .
Vergleich Mit ähnlichen Verbindungen
ThymolO-beta-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
Thymol β-D-glucoside: Similar to this compound, this compound is a glucoside derivative of thymol with enhanced hydrophilicity.
Acetic acid thymol ester: Another thymol derivative with potential therapeutic applications, particularly in cancer treatment.
Morphine-6-glucuronide: A well-known glucuronide conjugate with significant pharmacological activity.
This compound is unique due to its specific combination of thymol and glucuronic acid, which provides distinct advantages in terms of solubility, stability, and bioavailability.
Eigenschaften
Molekularformel |
C16H22O7 |
|---|---|
Molekulargewicht |
326.34 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
ADQJSAVCKZSGMK-JHZZJYKESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)

![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)


![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)


![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)




